6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C({11})H({10})N({2})O({3}). This compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and an isoxazole ring fused to a pyridine ring. It is used in various scientific research fields due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Pyridine Ring Construction: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Final Assembly: The final step involves the coupling of the isoxazole and pyridine rings, which can be achieved through a variety of coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (Cl(_2), Br(_2)), nucleophiles (NH(_3), OH(^-)), and electrophiles (NO(_2)^+, SO(_3)^+).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents employed.
Scientific Research Applications
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used to study enzyme interactions and to develop enzyme inhibitors.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Cellular Pathways: Influencing various cellular pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-3-methylisoxazole-4-carboxylic acid: Similar structure but lacks the pyridine ring.
3-Methylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Similar structure but lacks the cyclopropyl group.
6-Cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Similar structure but lacks the methyl group.
Uniqueness
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its combination of a cyclopropyl group, a methyl group, and an isoxazole ring fused to a pyridine ring. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds.
This compound’s distinct structure and properties make it a valuable tool in various fields of scientific research, offering potential for the development of new materials, drugs, and other applications.
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-5-9-7(11(14)15)4-8(6-2-3-6)12-10(9)16-13-5/h4,6H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAOEAXJMWXUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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